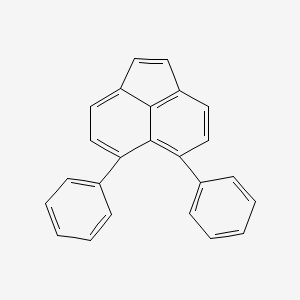
5,6-Diphenylacenaphthylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diphenylacenaphthylene is an organic compound with the molecular formula C24H16 It is a derivative of acenaphthylene, featuring two phenyl groups attached at the 5 and 6 positions of the acenaphthylene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diphenylacenaphthylene typically involves the reaction of acenaphthylene with phenyl-substituted reagents under specific conditions. One common method is the Friedel-Crafts alkylation reaction, where acenaphthylene is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Post-reaction, the product is purified through techniques such as recrystallization or column chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Diphenylacenaphthylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the acenaphthylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenyl and acenaphthylene derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Diphenylacenaphthylene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 5,6-Diphenylacenaphthylene involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acenaphthylene: The parent compound without the phenyl substitutions.
5,6-Dimethylacenaphthylene: A similar compound with methyl groups instead of phenyl groups.
5,6-Diphenylacenaphthene: A hydrogenated derivative of 5,6-Diphenylacenaphthylene.
Uniqueness
This compound is unique due to the presence of phenyl groups, which enhance its stability and modify its electronic properties. This makes it particularly useful in applications requiring high thermal stability and specific electronic characteristics, such as in the development of organic electronic devices.
Eigenschaften
Molekularformel |
C24H16 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
5,6-diphenylacenaphthylene |
InChI |
InChI=1S/C24H16/c1-3-7-17(8-4-1)21-15-13-19-11-12-20-14-16-22(24(21)23(19)20)18-9-5-2-6-10-18/h1-16H |
InChI-Schlüssel |
LIQBNERRXVWVBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C4C3=C(C=C4)C=C2)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


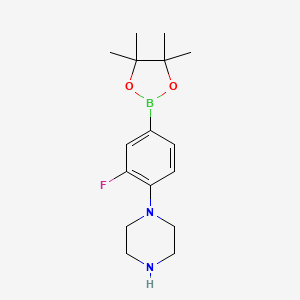
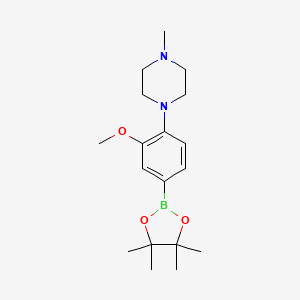

![3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13351346.png)
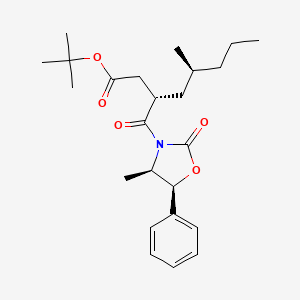
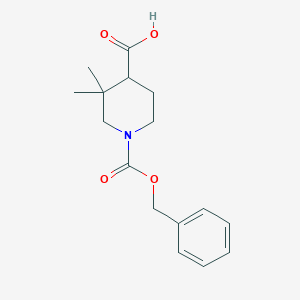

![6-(2,5-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351391.png)
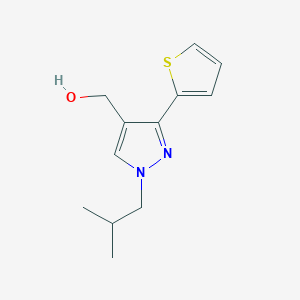
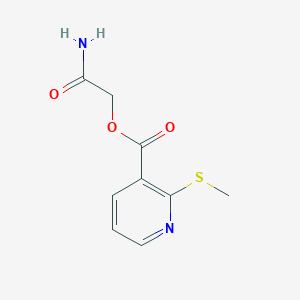
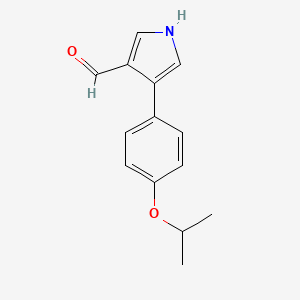
![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13351415.png)

![4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine](/img/structure/B13351430.png)
